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Compound of Interest

Compound Name: Berberine Ursodeoxycholate

CAS No.: 1868138-66-2

Cat. No.: B10831510

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Berberine Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel, first-in-class

new molecular entity being investigated for the treatment of metabolic and liver diseases.[1][2]

It is an ionic salt formed between the natural product berberine (BBR) and the bile acid

ursodeoxycholic acid (UDCA).[3][4] This unique combination is designed to leverage the

synergistic therapeutic effects of its constituent parts, addressing the complex pathophysiology

of diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis

(NASH), and type 2 diabetes (T2D).[1][5] This technical guide provides an in-depth overview of

the foundational research on BBR-UDCA, including its synthesis, mechanism of action, and key

preclinical and clinical findings.

Synthesis of Berberine Ursodeoxycholate
BBR-UDCA is synthesized as an ionic salt of berberine and ursodeoxycholic acid.[3] While

specific proprietary details of the manufacturing process are not fully public, the general

methodology can be inferred from patent literature. The synthesis involves the reaction of a
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berberine salt, such as berberine chloride, with ursodeoxycholic acid in a suitable solvent

system to facilitate the formation of the ionic bond.

General Experimental Protocol for Synthesis
The following protocol is a generalized representation based on available information:

Dissolution of Reactants: Berberine chloride is dissolved in hot distilled water and then

allowed to cool to room temperature.[6] Concurrently, ursodeoxycholic acid is dissolved in an

anhydrous alcohol, such as ethanol.[6]

Reaction: The aqueous solution of berberine chloride is then combined with the alcoholic

solution of ursodeoxycholic acid. An aqueous solution of a base, such as sodium carbonate,

is added to the reaction mixture to facilitate the salt formation.[6]

Purification and Isolation: The resulting BBR-UDCA salt can be isolated through various

techniques, including evaporation of the solvent, precipitation, and filtration. The final product

is then dried under vacuum.[6]

Characterization: The formation of the BBR-UDCA salt with a 1:1 stoichiometry can be

confirmed using analytical techniques such as ¹H NMR, IR spectroscopy, and mass

spectrometry.[6]

It is important to note that different crystalline and amorphous solid forms of BBR-UDCA can be

prepared by varying the solvents and conditions used during crystallization and purification,

which may impact the compound's physicochemical properties.[7]

Mechanism of Action
BBR-UDCA has a dual mechanism of action, combining the therapeutic properties of both

berberine and ursodeoxycholic acid.[1] This multifaceted approach targets key pathways in

metabolic and liver diseases.

Signaling Pathways
The primary signaling pathways modulated by BBR-UDCA include:
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AMP-activated protein kinase (AMPK) activation: Berberine is a known activator of AMPK, a

central regulator of cellular energy homeostasis.[5][8] Activation of AMPK leads to improved

insulin sensitivity, increased glucose uptake, and enhanced fatty acid oxidation.[8]

NLRP3 Inflammasome Inhibition: BBR-UDCA has been shown to inhibit the NOD-like

receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[1] The

NLRP3 inflammasome is a key component of the innate immune system that, when

activated, drives inflammation and has been implicated in the pathogenesis of metabolic

diseases.

The synergistic action of AMPK activation and NLRP3 inflammasome inhibition contributes to

the anti-inflammatory, anti-fibrotic, and metabolic regulatory effects of BBR-UDCA.
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Caption: Signaling pathway of Berberine Ursodeoxycholate.
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Preclinical Research
Preclinical studies have demonstrated the efficacy of BBR-UDCA in animal models of metabolic

and liver diseases. A key model used is the golden hamster fed a high-fat diet to induce MASH

and dyslipidemia.[5]

Preclinical MASH/Dyslipidemia Hamster Model
Experimental Workflow:
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Caption: Workflow for preclinical evaluation in a hamster model.

Experimental Protocol:
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Animal Model: Golden hamsters are fed a high-fat diet for a specified period to induce

features of MASH and dyslipidemia.[5]

Treatment Groups: Animals are randomized to receive daily treatment with either a vehicle

control or BBR-UDCA at different dose levels.[5]

Duration: The treatment period is typically several weeks (e.g., 6 weeks).[5]

Endpoint Analysis:

Liver Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and

Eosin, Sirius Red) to assess steatosis, inflammation, ballooning, and fibrosis. The

NAFLD Activity Score (NAS) and fibrosis stage are determined.[5][8]

Serum Biochemistry: Blood samples are collected to measure levels of lipids (total

cholesterol, LDL-C, HDL-C, triglycerides) and liver enzymes (ALT, AST).[5]

Key Preclinical Findings
Parameter Vehicle Control

BBR-UDCA (Low
Dose)

BBR-UDCA (High
Dose)

NAFLD Activity Score Significantly elevated Significant reduction
Greater significant

reduction

Fibrosis Stage Significantly elevated Significant reduction
Greater significant

reduction

Serum Total

Cholesterol
Elevated Reduced Significantly reduced

Serum LDL-C Elevated Reduced Significantly reduced

Serum ALT Elevated Reduced Significantly reduced

Serum AST Elevated Reduced Significantly reduced

Note: This table is a qualitative summary of findings reported in preclinical studies.[5]

Clinical Research
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BBR-UDCA has undergone several Phase 2 clinical trials in patients with NAFLD/NASH, type 2

diabetes, and hyperlipidemia, with ongoing Phase 3 studies.[2][8][9][10]

Phase 2 Trial in Presumed NASH and Type 2 Diabetes
(NCT03656744)

Study Design: A randomized, double-blind, placebo-controlled trial.[2]

Patient Population: 100 subjects with fatty liver disease and type 2 diabetes.[2]

Intervention:

Placebo

BBR-UDCA 500 mg twice daily

BBR-UDCA 1000 mg twice daily[2]

Treatment Duration: 18 weeks.[2]

Primary Endpoint: Reduction in liver fat content measured by magnetic resonance imaging

proton density fat fraction (MRI-PDFF).[2]

Key Secondary Endpoints: Improvement in glycemic control (HbA1c), liver-associated

enzymes, and safety.[2]
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Endpoint Placebo
BBR-UDCA (500
mg BID)

BBR-UDCA (1000
mg BID)

Absolute Change in

Liver Fat Content

(MRI-PDFF)

-2.0% -2.9%
-4.8% (p=0.011 vs

placebo)

Change in HbA1c -0.2% -0.3%
-0.5% (p=0.04 vs

placebo)

Change in ALT (U/L) -5.7 -10.5
-20.6 (p=0.003 vs

placebo)

Change in AST (U/L) -3.0 -5.3
-9.9 (p=0.02 vs

placebo)

Change in Total

Cholesterol (mg/dL)
-4.9 -11.6

-21.4 (p=0.005 vs

placebo)

Change in LDL-C

(mg/dL)
-1.5 -6.5

-14.1 (p=0.005 vs

placebo)

Data from Harrison SA, et al. Nat Commun. 2021.[2]

Phase 2 Trial in Type 2 Diabetes (China)
Study Design: A randomized, double-blind, placebo-controlled trial.[8]

Patient Population: 113 patients with T2D inadequately controlled with diet and exercise.[8]

Intervention:

Placebo

BBR-UDCA 500 mg twice daily

BBR-UDCA 1000 mg twice daily[8]

Treatment Duration: 12 weeks.[8]
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Primary Endpoint: Change in HbA1c from baseline.[8]

Endpoint Placebo
BBR-UDCA (500
mg BID)

BBR-UDCA (1000
mg BID)

LS Mean Difference in

HbA1c from Placebo
- -0.4% (p=0.04) -0.7% (p<0.001)

Mean Change in

Fasting Plasma

Glucose (mg/dL)

+0.3 -13.0 -18.4

Data from Ji L, et al. JAMA Netw Open. 2025.[8]

Pharmacokinetics in Hyperlipidemia
A study in patients with hyperlipidemia evaluated the pharmacokinetics and pharmacodynamics

of BBR-UDCA.[11]

Study Design: A double-blind, randomized, placebo-controlled, dose-ranging study.

Patient Population: 50 subjects with a history of hypercholesterolemia.

Intervention:

Placebo

BBR-UDCA 500 mg/day

BBR-UDCA 1000 mg/day

BBR-UDCA 2000 mg/day

Treatment Duration: 28 days.
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Endpoint (at Day 28, 2000
mg/day dose)

Change from Baseline P-value

Total Cholesterol -8.2% 0.0004

LDL Cholesterol -10.4% 0.0006

Data from Di Bisceglie AM, et al. Lipids Health Dis. 2020.[11]

The study also confirmed that BBR-UDCA dissociates in the gastrointestinal tract, with

berberine and ursodeoxycholic acid being differentially absorbed.[11]

Conclusion
Berberine Ursodeoxycholate is a promising new molecular entity with a unique dual

mechanism of action that targets key pathways in metabolic and liver diseases. Foundational

research, including preclinical and clinical studies, has demonstrated its potential to improve

glycemic control, reduce liver fat and inflammation, and lower lipid levels. The data summarized

in this technical guide provides a comprehensive overview for researchers, scientists, and drug

development professionals interested in the therapeutic potential of BBR-UDCA. Further

research, including ongoing Phase 3 trials, will continue to elucidate its efficacy and safety

profile for the treatment of complex metabolic and liver disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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